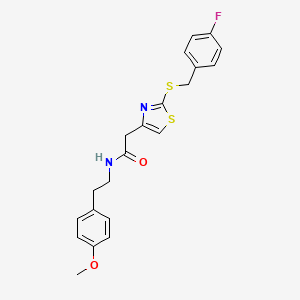

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide

Description

Properties

IUPAC Name |

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S2/c1-26-19-8-4-15(5-9-19)10-11-23-20(25)12-18-14-28-21(24-18)27-13-16-2-6-17(22)7-3-16/h2-9,14H,10-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSCJNYJVGKDPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide typically involves multiple steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

Attachment of 4-Methoxyphenethyl Group: The final step involves the acylation of the thiazole derivative with 4-methoxyphenethylamine under appropriate conditions, such as using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can facilitate substitution reactions on the aromatic rings.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide may have several applications in scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes, receptors, or ion channels. The presence of the 4-fluorobenzyl and 4-methoxyphenethyl groups may enhance its binding affinity and specificity towards certain molecular targets, potentially modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Thiazole vs. Thiadiazole Derivatives

- Thiazole Core (Target Compound) : The thiazole ring provides a planar, aromatic scaffold that enhances π-π stacking interactions with biological targets. Substituents like 4-fluorobenzylthio introduce steric bulk and modulate lipophilicity .

- Thiadiazole Analogs (e.g., Compound 5e, ): Replacing the thiazole with a 1,3,4-thiadiazole ring alters electronic distribution and hydrogen-bonding capacity. For example, N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) exhibits a higher melting point (132–134°C) compared to thiazole derivatives, suggesting increased crystallinity due to additional heteroatoms .

Substituent Effects

- 4-Fluorobenzyl vs.

- Methoxyphenethyl vs. Arylpiperazine Moieties : In 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives (), the piperazine group introduces basicity, which may enhance interactions with charged residues in enzyme active sites. However, the methoxyphenethyl group in the target compound likely prioritizes lipophilicity for membrane penetration .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on structural analogs. †From analogous compounds in .

Antimicrobial Activity

- The target compound’s structural analogs, such as N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b), exhibit broad-spectrum antibacterial activity (MIC: 6.25–12.5 μg/mL) against Staphylococcus aureus and Escherichia coli. The 4-fluorobenzylthio group in the target compound may enhance Gram-positive selectivity due to increased lipophilicity .

- In contrast, 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives () show weak anticholinesterase activity but notable antifungal effects against Candida parapsilosis, highlighting the role of substituents in target specificity .

Enzyme Inhibition Potential

- Compounds with sulfonyl groups (e.g., ) demonstrate stronger interactions with proteases or kinases due to their hydrogen-bond acceptor capacity. The target compound’s thioether linkage may instead favor redox-mediated interactions or metal coordination .

Biological Activity

The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

- Molecular Formula: C₁₉H₁₈FNO₂S₂

- Molecular Weight: 372.5 g/mol

The presence of a thiazole ring , a fluorobenzyl group , and a methoxyphenethyl substituent contributes to its unique chemical properties, enhancing its lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, particularly gram-positive bacteria. The mechanism of action involves the inhibition of key enzymes involved in bacterial fatty acid biosynthesis, similar to other thiazole derivatives.

| Activity Type | Target Organism | Mechanism |

|---|---|---|

| Antibacterial | Gram-positive bacteria (e.g., Staphylococcus aureus) | Inhibition of FabI enzyme |

| Antifungal | Candida species | Disruption of cell membrane integrity |

Anticancer Activity

In addition to its antimicrobial effects, the compound has demonstrated potential anticancer properties . Studies have shown that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.

| Cancer Type | Effect Observed | Mechanism |

|---|---|---|

| Breast Cancer | Apoptosis induction | Activation of caspase pathways |

| Colon Cancer | Cell cycle arrest | Inhibition of cyclin-dependent kinases |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound binds to the active site of enzymes such as FabI, disrupting fatty acid synthesis in bacteria.

- Cell Signaling Modulation: It influences pathways related to cell survival and apoptosis in cancer cells, potentially through the inhibition of growth factor signaling.

Case Studies

Several studies have explored the biological activity of this compound:

-

Study on Antibacterial Efficacy:

- A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative antibacterial agent .

-

Anticancer Research:

- Research published in the Journal of Medicinal Chemistry (2024) found that treatment with this compound led to significant tumor regression in xenograft models of breast cancer, highlighting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.